N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSMKVMMUIUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Phenyl Group: The benzylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction.
Amidation: Finally, the compound is amidated with 2,2-dimethylpropanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperazine and benzyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzyl and phenyl groups.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the benzyl and phenyl positions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine rings can inhibit cancer cell proliferation. A notable example includes the synthesis of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives that demonstrated cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Research on related benzamide derivatives has revealed effective antibacterial and antifungal activities against a range of pathogens . The structure-activity relationship studies suggest that modifications on the piperazine moiety can enhance the antimicrobial efficacy of these compounds.
Neuropharmacology
This compound is being investigated for its neuropharmacological effects. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety . Compounds with similar structures have shown promise as anxiolytics and antidepressants in preclinical studies.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of piperazine derivatives. Research has indicated that certain modifications can lead to enhanced efficacy in preventing seizures in animal models . This suggests that this compound could be a candidate for further investigation as a treatment for epilepsy.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Key parameters include:
| Parameter | Description |
|---|---|
| Log P | Indicates lipophilicity; affects absorption |
| IC50 Values | Measure of potency against specific targets |
| Selectivity Index | Ratio of cytotoxicity to desired activity |
Studies have shown that variations in the piperazine ring and substituents on the aromatic rings significantly influence these parameters, thereby affecting the compound's overall efficacy and safety profile .
Case Study 1: Anticancer Evaluation
In a study evaluating new benzamide derivatives, this compound was synthesized and tested against human colorectal carcinoma cell lines. The results indicated a promising IC50 value compared to standard chemotherapeutics, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
A series of piperazine-based compounds were evaluated for their effects on serotonin receptors. The findings suggested that modifications similar to those in this compound could enhance receptor affinity and selectivity, leading to improved therapeutic outcomes in mood disorders .
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors in biological systems, influencing cellular processes.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- N-{3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide (AGN-PC-01FQ40): This compound replaces the benzyl group with a 2,2-dimethylpropanoyl (pivaloyl) group on the piperazine ring.
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide :
The furoyl group (a heterocyclic substituent) replaces the benzyl group, likely reducing lipophilicity and influencing metabolic pathways. The pivalamide group is retained, maintaining steric protection against enzymatic degradation .
Dichlorophenyl-Substituted Piperazines
- 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p) :
Features a dichlorophenyl-piperazine group and a pentanamide chain. The chlorine atoms enhance receptor-binding affinity (e.g., dopamine D3 receptors), while the longer pentanamide chain may increase flexibility and solubility compared to the rigid pivalamide .
Benzoyl-Substituted Piperazines
- The pivalamide group is retained, suggesting similar metabolic stability to the target compound .
Propanamide Chain Modifications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide :
Lacks the piperazine moiety but retains the pivalamide group. The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to benzylpiperazine-containing analogues .- CDD-823953 (N-(2-Benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide): Substitutes the pivalamide with a shorter acetamide chain and adds a nitro group.
Comparative Data Table
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological evaluations, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine moiety, which is linked to a phenyl group and a dimethylpropanamide. This configuration contributes to its biological activity by facilitating interactions with various biological targets.
The primary target of this compound is the oxidoreductase enzyme . The interaction occurs through hydrophobic interactions between the compound's aromatic groups and the enzyme's lipophilic residues. The inhibition of this enzyme leads to significant molecular and cellular effects, impacting various biological pathways .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against several bacterial strains and fungi, demonstrating potential as an antimicrobial agent.
2. Neuroprotective Effects
Studies have highlighted the neuroprotective effects of this compound. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
| Activity Type | Target Enzyme | Effect |
|---|---|---|
| Antimicrobial | Various | Inhibition of bacterial growth |
| Neuroprotective | AChE/BChE | Inhibition leading to neuroprotection |
3. Anticonvulsant Activity
The compound has been synthesized as part of a series aimed at evaluating anticonvulsant properties. In animal models, it demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ), indicating its potential as an anticonvulsant agent .
Case Study 1: Neuroprotective Evaluation
A study conducted on novel derivatives similar to this compound assessed their ability to inhibit AChE and BChE. The results indicated that certain derivatives exhibited selective inhibition with IC50 values suggesting significant neuroprotective potential .
Case Study 2: Anticonvulsant Screening
In another evaluation, various derivatives were tested for anticonvulsant activity in mice. The results showed that compounds containing the benzylpiperazine moiety had varying degrees of efficacy in protecting against seizures, with some exhibiting higher activity than established anticonvulsants like phenytoin .
Q & A
Q. What are the established synthetic routes for N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving 4-(4-benzylpiperazin-1-yl)aniline and pivaloyl chloride derivatives. Key steps include refluxing in solvents like dichloromethane or tetrahydrofuran with catalysts such as 4-dimethylaminopyridine (DMAP). Purity optimization often involves column chromatography (e.g., silica gel with chloroform:methanol gradients) and recrystallization from ethanol or ethyl acetate. Yields typically range from 75% to 95% depending on substituent reactivity and purification methods .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzylpiperazine and dimethylpropanamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). X-ray crystallography, when applicable, provides definitive structural confirmation, as demonstrated for related 2,2-dimethylpropanamide derivatives .
Q. How is the compound’s solubility and stability assessed under physiological conditions for in vitro assays?
Solubility is tested in PBS, DMSO, and ethanol using dynamic light scattering (DLS) or nephelometry. Stability studies involve incubating the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, followed by LC-MS analysis to detect degradation products. Lipophilicity (LogP) is calculated via shake-flask methods or computational tools .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:
- Prodrug design : Modifying the benzylpiperazine or pivalamide group to enhance metabolic resistance.
- Pharmacokinetic profiling : Assessing plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS.
- Dose-response refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) to achieve effective plasma concentrations .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective receptor targeting?
SAR analysis focuses on:
- Piperazine substitution : Replacing the benzyl group with aryl or heteroaryl rings to modulate dopamine or acetylcholine receptor affinity.
- Pivalamide modifications : Introducing halogen or electron-withdrawing groups to enhance binding interactions. Iterative library synthesis and functional assays (e.g., cAMP inhibition for GPCRs) identify analogs with improved selectivity, as seen in M1/M4 muscarinic receptor antagonists .
Q. What role does X-ray crystallography play in elucidating the compound’s binding mode, and how are SHELX programs applied in refinement?
Single-crystal X-ray diffraction resolves the compound’s conformation and intermolecular interactions (e.g., N–H···O hydrogen bonds). SHELXL refines atomic coordinates using high-resolution data, with riding hydrogen models and anisotropic displacement parameters for non-H atoms. SHELXE aids in phase determination for twinned or low-resolution crystals .
Q. How are computational methods integrated to predict off-target effects and toxicity during preclinical development?
- Molecular docking : Screens against toxicity-associated proteins (e.g., hERG channel, CYP450 enzymes).
- ADMET prediction : Tools like SwissADME estimate absorption, hepatotoxicity, and blood-brain barrier penetration.
- QSAR models : Correlate structural descriptors (e.g., PSA, LogP) with in vitro cytotoxicity (e.g., HepG2 cell viability assays) .
Methodological Considerations
Q. What experimental controls are critical when evaluating this compound’s efficacy in antimalarial or anticancer assays?
Q. How is chiral purity maintained during synthesis, and what analytical techniques validate enantiomeric excess?
Chiral HPLC with amylose or cellulose columns separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes, such as using chiral auxiliaries or enzymes, prevent racemization during piperazine coupling steps .
Data Interpretation Challenges
Q. How do researchers address batch-to-batch variability in biological activity caused by polymorphic forms?
Polymorph screening via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identifies stable crystalline forms. Dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) correlates polymorphism with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
